1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride typically involves the reaction of 1,3-diphenylpropan-2-one with pyrrolidine under acidic conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is usually carried out at room temperature .
Industrial Production Methods
it is likely that similar synthetic routes and reaction conditions are scaled up for industrial production, with additional steps for purification and quality control to ensure the compound meets analytical standards .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride involves its interaction with the central nervous system. It is structurally similar to known dissociative anesthetics, which typically act by blocking the N-methyl-D-aspartate (NMDA) receptor . This inhibition of the NMDA receptor leads to a decrease in neuronal excitability and produces anesthetic effects .
Comparison with Similar Compounds
Similar Compounds
Ketamine: A well-known dissociative anesthetic that also acts by blocking the NMDA receptor.
Phencyclidine (PCP): Another dissociative anesthetic with a similar mechanism of action.
Methoxetamine (MXE): A synthetic dissociative anesthetic that is structurally related to ketamine.
Uniqueness
1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride is unique in its specific structural configuration, which may result in different pharmacokinetic and pharmacodynamic properties compared to other dissociative anesthetics . Its use as an analytical reference standard also highlights its importance in research and forensic applications .
Properties
IUPAC Name |
1-(1,3-diphenylpropan-2-yl)pyrrolidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N.ClH/c1-3-9-17(10-4-1)15-19(20-13-7-8-14-20)16-18-11-5-2-6-12-18;/h1-6,9-12,19H,7-8,13-16H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXZLHDHNZWONS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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